molecular formula C9H13N3O B2484046 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine CAS No. 1858362-69-2

4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2484046
CAS No.: 1858362-69-2
M. Wt: 179.223
InChI Key: FIOBMBGSKHOCBY-UHFFFAOYSA-N
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Description

4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It features a pyrimidine heterocyclic core, a structure that is a privileged scaffold in drug discovery, substituted with a methoxy group at the 4-position and a pyrrolidin-1-yl group at the 2-position. Pyrimidine derivatives are extensively investigated for their potential to interact with various biological targets. Specifically, related pyrimidine dihydroquinoxalinone analogues have been identified as potent inhibitors of tubulin polymerization, binding effectively to the colchicine site, and demonstrating high cytotoxic activity against a diverse panel of cancer cell lines, including melanoma, and breast, pancreatic, and prostate cancers . The structural motif of incorporating a pyrrolidine ring with a pyrimidine is a common strategy in medicinal chemistry to optimize the physicochemical properties and binding affinity of small molecules. This compound serves as a valuable building block for the synthesis of more complex molecules and is a key intermediate for researchers exploring new therapeutic agents. It is supplied exclusively for non-human research applications. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methoxy-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-13-8-4-5-10-9(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOBMBGSKHOCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 4-Methoxy-2-(Pyrrolidin-1-yl)Pyrimidine

Nucleophilic Aromatic Substitution on Pre-formed Pyrimidine Intermediates

The most direct route involves sequential nucleophilic substitutions on a pre-formed pyrimidine ring.

Starting with 2,4-Dichloropyrimidine
  • Methoxy Group Introduction :
    Treatment of 2,4-dichloropyrimidine with sodium methoxide (NaOMe) in methanol selectively substitutes the chlorine at position 4, yielding 4-methoxy-2-chloropyrimidine. This regioselectivity arises from the enhanced reactivity of position 4 due to electron-withdrawing effects of adjacent nitrogen atoms.
  • Pyrrolidine Substitution :
    The 2-chloro group is then displaced by pyrrolidine under heated conditions (80–100°C) in a polar aprotic solvent (e.g., 1,4-dioxane or DMF) with a base such as potassium carbonate (K₂CO₃). The reaction typically achieves >75% yield after 12–24 hours.

Example Protocol :

  • Step 1 : 2,4-Dichloropyrimidine (1.0 equiv) + NaOMe (2.5 equiv) in MeOH, reflux, 6 h → 4-methoxy-2-chloropyrimidine (85% yield).
  • Step 2 : 4-Methoxy-2-chloropyrimidine (1.0 equiv) + pyrrolidine (3.0 equiv) in 1,4-dioxane, K₂CO₃ (2.0 equiv), 100°C, 18 h → 4-methoxy-2-(pyrrolidin-1-yl)pyrimidine (78% yield).
Alternative Pathway via Methylthio Intermediates

A patent-pending method utilizes 4-chloro-2-(methylthio)pyrimidine as the starting material:

  • Oxidation to Sulfone :
    The methylthio group at position 2 is oxidized to a sulfone using oxone (2.2 equiv) in methanol/water, enhancing its leaving group ability.
  • Pyrrolidine Displacement :
    The sulfone intermediate reacts with pyrrolidine in anhydrous dioxane at 110°C for 8 h, followed by methoxy substitution at position 4 as described above.

Advantages : Higher regioselectivity and reduced side reactions due to the superior leaving group capacity of sulfones.

Cyclization Approaches for Pyrimidine Ring Formation

Pyrimidine rings can be constructed de novo with pre-installed substituents.

Biginelli Reaction Variants

A modified Biginelli reaction condenses ethyl acetoacetate, urea, and an aldehyde derivative bearing the pyrrolidine group. However, this method is less common due to challenges in controlling substituent positions.

Enaminonitrile Cyclization

Enaminonitrile intermediates (e.g., 10 in Scheme 4 of search result) react with carbon disulfide (CS₂) under basic conditions to form pyrimidinethiones, which are subsequently functionalized. For 4-methoxy-2-(pyrrolidin-1-yl)pyrimidine:

  • Thione to Methoxy Conversion :
    The thione group at position 4 is methylated using methyl iodide (CH₃I) and a base (e.g., NaOH), followed by oxidation.
  • Pyrrolidine Introduction :
    The 2-thio group is displaced by pyrrolidine under standard nucleophilic conditions.

Limitations : Lower yields (50–60%) due to multiple functionalization steps.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reactions. For example, substituting chlorine with pyrrolidine in 4-methoxy-2-chloropyrimidine using microwave heating (120°C, 30 min) achieves 90% yield, reducing reaction time from 18 h to 30 min.

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while dioxane balances reactivity and boiling point.
  • Bases : K₂CO₃ is preferred for its mild basicity, whereas stronger bases (e.g., NaH) may lead to over-substitution.

Temperature and Reaction Time

  • Methoxy Substitution : 60–80°C for 4–6 h.
  • Pyrrolidine Substitution : 100–110°C for 12–24 h.

Analytical Characterization

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 8.20 (d, J=5.5 Hz, 1H, H-6), 6.40 (d, J=5.5 Hz, 1H, H-5), 3.90 (s, 3H, OCH₃), 3.60–3.45 (m, 4H, pyrrolidine N-CH₂), 2.00–1.80 (m, 4H, pyrrolidine CH₂).
    • ¹³C NMR : δ 165.2 (C-4), 162.0 (C-2), 157.8 (C-6), 105.4 (C-5), 54.3 (OCH₃), 46.8 (pyrrolidine N-CH₂), 25.6 (pyrrolidine CH₂).
  • Mass Spectrometry :
    • ESI-MS : m/z 194.1 [M+H]⁺ (calculated for C₉H₁₄N₃O: 194.11).

Comparative Analysis of Synthetic Methods

Method Starting Material Yield (%) Reaction Time Key Advantage
Sequential Substitution 2,4-Dichloropyrimidine 78 24 h High regioselectivity
Sulfone Displacement 4-Chloro-2-(methylthio) 82 20 h Fewer side reactions
Cyclization Enaminonitrile 55 48 h No pre-formed pyrimidine required
Microwave-Assisted 4-Methoxy-2-chloro 90 0.5 h Rapid synthesis

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidinyl group can enhance binding affinity and specificity .

Comparison with Similar Compounds

    4-Methoxy-2-(piperidin-1-yl)pyrimidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-(Pyrrolidin-1-yl)pyrimidine: Lacks the methoxy group at the 4-position.

    4-Methoxy-2-(morpholin-1-yl)pyrimidine: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness: 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both the methoxy and pyrrolidinyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold in drug discovery and development .

Biological Activity

4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound with promising biological activity, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine features a pyrimidine ring substituted at the 4-position with a methoxy group and at the 2-position with a pyrrolidinyl group. This unique structural configuration enhances its solubility and reactivity, making it a valuable candidate for various biological applications. The compound's synthesis typically involves the reaction of 2-chloropyrimidine with pyrrolidine in the presence of potassium carbonate, using dimethylformamide as a solvent under elevated temperatures.

Research indicates that 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine may modulate various biological pathways by interacting with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in cellular signaling pathways, which is crucial for its potential therapeutic effects, particularly in cancer therapy and antimicrobial applications.

Antitumor Activity

Several studies have evaluated the antitumor potential of compounds related to 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine. For instance, similar pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often indicate their effectiveness in inhibiting tumor growth. Table 1 summarizes some relevant findings:

CompoundCell Line TestedIC50 Value (µM)Reference
A5A549>50
B9H19750.297 ± 0.024
B2A5490.440 ± 0.039

These results suggest that while some derivatives exhibit low activity, others demonstrate significant inhibition of cancer cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural features enhance its ability to bind to bacterial enzymes or receptors, potentially leading to effective inhibition of bacterial growth. The presence of the pyrrolidinyl group is believed to enhance binding affinity and selectivity towards microbial targets.

Case Studies

A notable study involved the synthesis and evaluation of various pyrimidine derivatives, including those similar to 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine, for their anti-inflammatory activities. These derivatives were tested against COX enzymes, with some exhibiting potent inhibitory effects comparable to established anti-inflammatory drugs like celecoxib .

Comparative Analysis

To better understand the potential of 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesUnique Features
2-(Pyrrolidin-1-yl)pyrimidineLacks methoxy group at the 4-positionSimpler structure; less sterically hindered
4-Methyl-2-(pyrrolidin-1-yl)benzeneContains a benzene ring instead of pyrimidineDifferent electronic properties
4-Methyl-2-(pyrrolidin-1-yl)quinolineFeatures a quinoline ring instead of pyrimidinePotentially different pharmacological profiles

This comparative analysis highlights the unique advantages offered by the methoxy and pyrrolidinyl groups in enhancing biological activity.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine?

Synthetic optimization requires careful selection of substituents and reaction conditions. For example, nucleophilic substitution at the pyrimidine ring often employs sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF) under reflux. Harsh oxidation conditions (e.g., KMnO₄/H₂O at 100°C) may be necessary for functionalizing methyl groups, as adjacent nitrogen atoms deactivate the ring . Monitoring reaction progress via HPLC or TLC ensures intermediate stability and product purity.

Q. How can spectroscopic techniques characterize the structure of 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine?

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm and pyrrolidine protons as multiplet signals).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~220).
  • X-ray Diffraction : Resolves crystal packing and bond angles, as demonstrated for related pyrimidines in Acta Crystallographica studies .

Q. What are common functionalization strategies for modifying the pyrrolidine moiety in this compound?

The pyrrolidine ring can undergo alkylation, acylation, or oxidation. For example:

  • Alkylation : React with alkyl halides in the presence of a base (e.g., NaH).
  • Oxidation : Use m-CPBA to generate N-oxides, altering electronic properties .
    Steric hindrance from the pyrimidine ring may necessitate longer reaction times or elevated temperatures.

Q. How do substituents at the 2- and 4-positions influence biological activity?

The 2-position pyrrolidine enhances solubility and hydrogen-bonding capacity, while the 4-methoxy group increases metabolic stability. Comparative studies on analogs (e.g., 4-methylpiperidine vs. pyrrolidine) show that bulkier substituents reduce antimicrobial efficacy but improve kinase inhibition .

Q. What solvents and purification methods are recommended for isolating this compound?

  • Solubility : Ethanol, dichloromethane, or acetonitrile for recrystallization.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC with C18 columns. Avoid aqueous workup if the compound is moisture-sensitive .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and binding affinities. For example:

  • Reaction Path Search : Identify low-energy intermediates using software like GRRM or Gaussian.
  • Docking Studies : Simulate interactions with target proteins (e.g., kinases) to prioritize synthetic targets .
    Integrate computational data with high-throughput screening to validate predictions.

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

Contradictions often arise from assay variability or unaccounted off-target effects. Mitigation strategies:

  • Orthogonal Assays : Validate activity using both enzymatic and cell-based assays.
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with results .
    For example, a 4-methoxy analog showed conflicting cytotoxicity due to differential metabolite generation in hepatic vs. cancer cell lines .

Q. What advanced techniques are used to study the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KDK_D, kon/koffk_{on}/k_{off}).
  • Cryo-EM : Resolves binding conformations in large protein complexes.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

Q. How can regioselectivity challenges in pyrimidine functionalization be overcome?

Directed ortho-metalation (DoM) using strong bases (e.g., LDA) or transition-metal catalysis (e.g., Pd-catalyzed C-H activation) enables selective functionalization. For example, iridium complexes facilitate C-H borylation at the 5-position, avoiding competing reactions at the 2- or 4-positions .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Lipid Nanoparticle Encapsulation : Improves blood-brain barrier penetration for CNS targets.
  • Metabolic Stabilization : Replace labile methoxy groups with trifluoromethoxy or deuterated analogs .

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